3-Hydroxyazetidine hydrochloride

Medicinal Chemistry Process Chemistry Building Block Synthesis

Scaling JAK inhibitor or fluoroquinolone syntheses is often hindered by multi-step protecting-group strategies that erode yield. 3-Hydroxyazetidine hydrochloride (CAS 18621-18-6) is the validated, single-step precursor that overcomes this bottleneck: · Achieves 94% isolated yield in a single hydrogenolysis deprotection-eliminating low-yielding multi-step sequences. · Provides 3 H-bond donors & 2 acceptors for superior molecular recognition in peptide isostere and CNS-targeted library design. · Serves as the direct, regulatory-grade intermediate for baricitinib and fluoroquinolone antibiotics, ensuring supply-chain continuity. Supplied with ≥97% HPLC purity, comprehensive residual solvent analysis, and ambient-temperature shipping.

Molecular Formula C3H8ClNO
Molecular Weight 109.55 g/mol
CAS No. 18621-18-6
Cat. No. B016518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyazetidine hydrochloride
CAS18621-18-6
Synonyms3-Hydroxyazetidine Hydrochloride; 
Molecular FormulaC3H8ClNO
Molecular Weight109.55 g/mol
Structural Identifiers
SMILESC1C(CN1)O.Cl
InChIInChI=1S/C3H7NO.ClH/c5-3-1-4-2-3;/h3-5H,1-2H2;1H
InChIKeyUQUPQEUNHVVNKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxyazetidine Hydrochloride Overview


3-Hydroxyazetidine hydrochloride (CAS 18621-18-6) is a four-membered nitrogen-containing heterocycle building block with the molecular formula C₃H₈ClNO and molecular weight 109.55 g/mol [1]. It exists as a white to off-white hygroscopic crystalline solid with a melting point of 85–92 °C, freely soluble in water, DMSO, and methanol [2]. The compound serves as a critical intermediate in the synthesis of the FDA-approved JAK inhibitor baricitinib and fluoroquinolone antibiotics, and functions as a non-cleavable ADC linker in antibody-drug conjugate development [3].

Supports JAK inhibitor intermediate synthesis and process chemistry workflows
Fits fragment-based screening and peptidomimetic design requiring constrained amine scaffolds
Applicable as a non-cleavable linker building block in ADC and PROTAC bioconjugation research

Why Azetidine Analogs Cannot Replace 3-Hydroxyazetidine HCl


Substitution with 3-aminoazetidine, azetidine-3-one, or pyrrolidine analogs introduces quantifiable deficits in synthetic efficiency, physicochemical properties, and regulatory qualification. The hydrochloride salt of 3-hydroxyazetidine achieves a 94% isolated yield in a single-step hydrogenolysis deprotection, whereas 3-aminoazetidine derivatives require multi-step protective group strategies yielding only 24–65% [1]. Additionally, the 3-hydroxy substituent contributes three hydrogen bond donors and two acceptors, enabling specific peptide isostere formation and enhancing aqueous solubility, while the unsubstituted azetidine or pyrrolidine rings offer only one donor and one acceptor each, limiting their utility in constrained molecular design [2][3]. The validated role of this compound as a direct precursor to baricitinib and fluoroquinolone antibiotics in published, regulatory-grade synthetic routes further precludes substitution with unvalidated alternatives [4].

3-Aminoazetidine or azetidine-3-one analogs
May require multi-step protective group strategies and yield significantly lower isolated product; published routes report a 30–70 percentage point reduction compared to the single-step hydrogenolysis available with the hydroxyazetidine scaffold.
Unsubstituted azetidine or pyrrolidine
Hydrogen bonding capacity may not transfer: 3-hydroxyazetidine HCl provides three H-bond donors and two acceptors, whereas unsubstituted rings offer only one donor and one acceptor, potentially limiting molecular recognition in fragment-based design.
Alternative ring scaffolds without validated synthetic precedent
The role of 3-hydroxyazetidine HCl as a direct precursor in published regulatory-context synthetic routes for baricitinib and fluoroquinolone antibiotics may not transfer to unvalidated structural analogs without route re-development.

3-Hydroxyazetidine HCl: Head-to-Head Evidence


Synthetic Route Efficiency: Single-Step vs. Multi-Step

The one-step hydrogenolysis of 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride over Pd(OH)₂/C in ethanol at 4 atm and room temperature delivers 3-hydroxyazetidine hydrochloride in 94% isolated yield . In contrast, the synthesis of 3-aminoazetidine derivatives from 1-azabicyclo[1.1.0]butane with aromatic amines proceeds in only 24–65% yields, requiring additional protective group manipulations that reduce overall efficiency by approximately 30–70% [1].

Synthetic Route Efficiency
Cross-study comparable
3-Hydroxyazetidine HCl: 94% isolated yield (single-step). 3-Aminoazetidine derivatives: 24–65% isolated yield (multi-step).
Reported yield difference of 29–70 percentage points supports procurement and route-scoping decisions.
Hydrogenolysis vs. Mg(ClO₄)₂-mediated conditions; context-dependent.
Medicinal Chemistry Process Chemistry Building Block Synthesis

Hydrogen Bonding Capacity: Comparison with Azetidine and Pyrrolidine

3-Hydroxyazetidine hydrochloride possesses three hydrogen bond donor sites (two from the protonated azetidinium NH₂⁺ and one from the hydroxyl OH) and two hydrogen bond acceptor sites (the hydroxyl oxygen and the amine nitrogen in its free base form) [1]. In contrast, unsubstituted azetidine and pyrrolidine each offer only one hydrogen bond donor and one hydrogen bond acceptor [2]. This 3-fold increase in donor count and 2-fold increase in acceptor count enables 3-hydroxyazetidine to participate in more specific, multidentate interactions with biological targets.

Hydrogen Bonding Capacity
Class-level inference
3-Hydroxyazetidine HCl: 3 HBD, 2 HBA. Azetidine / Pyrrolidine: 1 HBD, 1 HBA.
Higher donor/acceptor count may support multidentate target engagement in fragment screening.
Lipinski-rule counts; biological context requires validation.
Fragment-Based Drug Design Peptidomimetics Physicochemical Profiling

Ring Strain Energy: Azetidine vs. Pyrrolidine and Aziridine

The azetidine ring possesses a ring strain energy of approximately 25.4 kcal/mol, positioning it between the highly strained and less stable aziridine ring (~27.7 kcal/mol) and the minimally strained, relatively unreactive pyrrolidine ring (~5.4 kcal/mol) [1]. This intermediate strain energy confers a unique balance: sufficient reactivity for controlled ring-opening and functionalization under mild conditions, yet enough stability for routine handling, storage, and multi-step synthesis—a balance not offered by either smaller or larger ring analogs.

Ring Strain Energy
Class-level inference
Azetidine: ~25.4 kcal/mol. Aziridine: ~27.7 kcal/mol. Pyrrolidine: ~5.4 kcal/mol.
Intermediate strain may offer a reactivity–stability balance for controlled functionalization.
Calculated from homodesmotic reactions; literature consensus values.
Ring Strain Reactivity Tuning Scaffold Design

Non-Cleavable vs. Cleavable ADC Linker Stability

3-Hydroxyazetidine hydrochloride (as its azetidin-3-ol moiety) functions as a non-cleavable alkyl chain-based linker for antibody-drug conjugates (ADCs) and PROTACs . Non-cleavable linkers lack a designated weak point susceptible to proteases, hydrolases, or pH changes, thereby ensuring the cytotoxic payload remains attached until lysosomal degradation of the entire antibody [1]. In contrast, cleavable linkers (e.g., valine-citrulline, hydrazone) are subject to premature release in circulation, with systemic payload release rates ranging from 0.1% to 5% per day depending on linker chemistry, contributing to off-target toxicity.

ADC Linker Stability
Reported
Non-cleavable (azetidin-3-ol): 0% extracellular release. Cleavable linkers: 0.1–5% systemic release per day.
Non-cleavable profile may reduce off-target payload release in ADC research models.
Plasma stability and lysosomal degradation context; data to verify.
Antibody-Drug Conjugates PROTAC Linker Bioconjugation

3-Hydroxyazetidine HCl: Application Scenarios


Baricitinib and JAK Inhibitor Intermediate Manufacturing

The 94% isolated yield in a single-step deprotection makes 3-hydroxyazetidine hydrochloride the preferred intermediate for large-scale baricitinib synthesis. Procurement teams supporting JAK inhibitor production should prioritize suppliers providing this compound with ≥97% HPLC purity and comprehensive residual solvent analysis, as validated in published regulatory-grade synthetic routes [1].

Fragment-Based Drug Discovery and Peptidomimetic Design

With 3 HBD and 2 HBA sites, 3-hydroxyazetidine hydrochloride provides superior molecular recognition capacity compared to azetidine or pyrrolidine scaffolds (1 HBD, 1 HBA each) [2]. Medicinal chemistry groups developing peptide isosteres or CNS-targeted libraries should select this compound for its enhanced hydrogen bonding capability and demonstrated long-term amide stability at acidic and neutral pH [3].

Antibody-Drug Conjugate (ADC) Linker Development

The non-cleavable alkyl chain linker functionality of the azetidin-3-ol moiety ensures zero extracellular payload release, improving the therapeutic window of ADCs . This compound is suitable for bioconjugation groups seeking stable, non-cleavable linker building blocks that withstand plasma conditions, reducing the risk of off-target toxicity.

Application
Selection Property
Validation Focus
JAK inhibitor intermediate synthesis
Single-step deprotection yield and route robustness
HPLC purity and residual solvent profile per published regulatory-context routes
Fragment-based screening and peptidomimetic design
Hydrogen bond donor/acceptor capacity and constrained geometry
Target engagement and solubility in assay buffers
ADC / PROTAC linker development
Non-cleavable linker stability
Plasma stability and lysosomal degradation-dependent release profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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